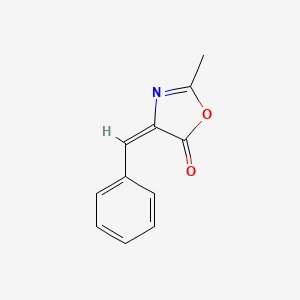

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one

Übersicht

Beschreibung

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring substituted with a phenylmethylene group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one can be achieved through a two-step process involving N-acetylation and the Erlenmeyer synthesis, a variation of the Perkin synthesis . The process involves the following steps:

N-Acetylation: Glycine is dissolved in water and reacted with acetic anhydride to form acetylglycine.

Erlenmeyer Synthesis: Acetylglycine is then reacted with benzaldehyde and sodium acetate in acetic anhydride under reflux conditions to form the desired oxazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at the methyl group or the methylene bridge. Common oxidizing agents include:

| Reagent/Conditions | Product(s) | Notes |

|---|---|---|

| KMnO₄ (acidic/neutral conditions) | Carboxylic acid derivatives | Selective oxidation of methyl groups |

| CrO₃ | Ketones or epoxides | Dependent on solvent and temperature |

Oxidation typically modifies the methyl substituent or introduces hydroxyl groups into the phenylmethylene moiety, enabling further functionalization .

Reduction Reactions

Reductive transformations target the oxazolone ring or the conjugated double bond:

| Reagent/Conditions | Product(s) | Selectivity |

|---|---|---|

| NaBH₄ (methanol) | Saturated oxazolidinones | Partial reduction of the carbonyl group |

| LiAlH₄ (dry ether) | Amines or alcohols | Complete reduction of the oxazole ring |

Hydrogenation under catalytic conditions (e.g., Pd/C) selectively reduces the exocyclic double bond, yielding 4-benzyl-2-methyloxazol-5(4H)-one derivatives .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic or oxazole positions:

Electrophilic Substitution

-

Halogenation : Reacts with bromine (Br₂) or chlorine (Cl₂) in acetic acid to form halogenated derivatives at the phenyl ring .

-

Nitration : Produces nitro-substituted analogs using HNO₃/H₂SO₄ .

Nucleophilic Substitution

-

Diazomethane Insertion : Generates pyrazole derivatives via [3+2] cycloaddition (e.g., formation of 2-methyl-4-(α-arylethylidene)oxazolones) .

Cycloaddition Reactions

The compound participates in Diels-Alder and 1,3-dipolar cycloadditions:

| Reaction Type | Reagents/Conditions | Product(s) |

|---|---|---|

| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Fused bicyclic comp |

Wissenschaftliche Forschungsanwendungen

Biological Activities

The derivatives of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one have been investigated for their potential therapeutic effects, revealing several promising biological activities:

- Antimicrobial Activity : Studies have shown that certain derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For example, compounds derived from this scaffold have been tested for their efficacy against Escherichia coli and Candida albicans, with some displaying IC50 values as low as 1.8 μg/mL .

- Anti-inflammatory Effects : Research indicates that these compounds can modulate inflammatory responses. In particular, molecular docking studies suggest that they may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain management .

- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anti-cancer agents. For instance, compounds have been shown to induce apoptosis in cancer cells through specific pathways .

Interaction Mechanisms

Understanding how this compound interacts with biological macromolecules is crucial for its application in drug development:

- Protein Binding : Research has indicated that these compounds can bind to proteins or enzymes, influencing their activity. This interaction is essential for developing targeted therapies .

- Nucleic Acid Interactions : Investigations into the binding affinities of these compounds with nucleic acids suggest potential applications in gene therapy and molecular diagnostics .

Comparative Analysis with Related Compounds

The unique structure of this compound allows it to be compared with other structurally similar compounds. Below is a comparative table highlighting some related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methyl-4-(phenylmethylene)thiazol-5(4H)-one | Thiazole derivative | Contains a thiazole ring instead of an oxazole ring |

| 2-Methyl-4-(phenylmethylene)imidazol-5(4H)-one | Imidazole derivative | Features an imidazole ring, altering reactivity |

| 5(4H)-Oxazolone | Oxazolone | A simpler structure that serves as a precursor |

Case Studies

Several case studies illustrate the applications of this compound:

- Analgesic Activity Study : A study evaluated new derivatives for analgesic properties using pharmacological tests such as the writhing test and hot plate test. Results indicated significant analgesic effects, particularly for compounds containing specific substituents like methoxy groups .

- Toxicity Assessment : Acute toxicity studies conducted on synthesized derivatives showed low toxicity levels in animal models, indicating their safety profile for further development as therapeutic agents .

- Molecular Docking Simulations : These simulations have been employed to predict the binding affinities of synthesized derivatives against targets involved in pain and inflammation, providing insights into their mechanism of action .

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one involves its interaction with molecular targets, such as enzymes or receptors. The oxazole ring and phenylmethylene group can participate in various binding interactions, influencing biological pathways and exerting specific effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-4-(phenylmethylene)thiazol-5(4H)-one: Similar structure with a thiazole ring instead of an oxazole ring.

2-Methyl-4-(phenylmethylene)imidazol-5(4H)-one: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is unique due to its specific combination of an oxazole ring with a phenylmethylene group, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

Overview

2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one, a member of the oxazolone family, is a heterocyclic compound characterized by an oxazole ring substituted with a phenylmethylene group and a methyl group. This compound has garnered interest due to its diverse biological activities, including potential applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Oxazolones are known for their cytostatic properties, which can inhibit cell proliferation and induce apoptosis in certain cell types. The compound's structure allows it to act on multiple molecular targets, including enzymes and receptors, leading to inhibition or modulation of biological pathways.

Biological Activities

The following sections summarize the key biological activities associated with this compound based on recent studies.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain oxazolone derivatives can effectively inhibit the growth of various bacterial strains, suggesting potential utility in developing new antibiotics .

2. Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in different cancer cell lines. In vitro studies reveal that the compound can induce cell death in human cancer cells, making it a candidate for further investigation in cancer therapeutics .

3. Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in the context of drug discovery. Its structural features facilitate interactions with specific enzymes, potentially leading to therapeutic applications in treating diseases characterized by enzyme dysregulation .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various oxazolone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assessment : In a study involving human breast cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value indicating effective cell proliferation inhibition .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways showed promising results in terms of inhibition rates, suggesting its potential role as a lead compound for drug development .

Data Tables

Eigenschaften

IUPAC Name |

(4E)-4-benzylidene-2-methyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQBTJRPSDVWIR-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-90-3 | |

| Record name | 881-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the solvent environment on the optical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?

A1: Studies have shown that solvent polarity significantly impacts both the linear and nonlinear optical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives. For instance, increasing solvent polarity from hexane to acetonitrile leads to a redshift of over 160 nm in the fluorescence emission spectrum of both TPA-PA (triphenylamine-phenylaldehyde) and TPA-BMO (triphenylamine-(Z)-4-benzylidene-2-methyloxazol-5(4H)-one) []. Interestingly, maximum fluorescence quantum efficiency and lifetime are observed in solvents with medium polarity. These findings highlight the importance of carefully considering solvent selection when designing applications for these compounds.

Q2: What computational methods have been employed to study the photophysical properties of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?

A3: Various computational techniques, including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), classical Molecular Dynamics (MD) simulations, and hybrid QM/QM' approaches like ONIOM, have been utilized [, ]. These methods allow researchers to model the electronic structure, excited-state properties, and interactions with the surrounding environment, offering insights into the observed photophysical behavior. For instance, potential energy surface calculations and simulations of chemical polymerization help explain the impact of environmental factors on emission properties [].

Q3: What are the potential applications of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives based on their photophysical properties?

A4: Given their strong fluorescence emission under both one-photon and two-photon excitation, 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives are promising candidates for applications like color converters in visible light communication and as fluorescent probes in bioimaging []. Their AIE characteristics make them particularly appealing for solid-state applications, such as in light-emitting devices and sensors, where aggregation-caused quenching is often a limitation.

Q4: How does the structure of 4-Benzylidene-2-methyloxazol-5(4H)-one derivatives relate to their semiconducting properties?

A5: Theoretical studies using DFT calculations have investigated the semiconducting potential of these derivatives []. The electron and hole transfer properties, crucial for charge transport in organic semiconductors, were assessed using Marcus theory. Results suggest that incorporating different electron-donating moieties significantly impacts these properties, highlighting the possibility of tuning their semiconducting behavior through structural modifications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.